2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester

Description

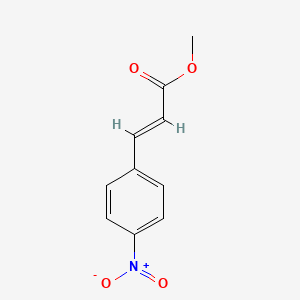

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester (CAS: hypothetical; molecular formula: C₁₀H₉NO₅) is an α,β-unsaturated ester derivative of cinnamic acid, characterized by a nitro group (-NO₂) at the para position of the phenyl ring.

Properties

IUPAC Name |

methyl (E)-3-(4-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXKMHUNXMXXDM-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-57-0, 1608-36-2 | |

| Record name | (E)-Methyl 4-nitrocinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC1323 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-(4-nitrophenyl)-2-propenoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ3Z8Y2N3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester typically involves the esterification of 3-(4-nitrophenyl)-2-propenoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. This method allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The double bond in the propenoic acid moiety can be hydrogenated to form the corresponding saturated ester.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Hydrogen gas, nickel or palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction of Nitro Group: 2-Propenoic acid, 3-(4-aminophenyl)-, methyl ester.

Hydrogenation of Double Bond: 3-(4-nitrophenyl)propanoic acid, methyl ester.

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester serves as a crucial building block in organic synthesis. It is used to create more complex organic molecules through reactions such as:

- Nucleophilic Substitution: The nitro group can be replaced by various nucleophiles.

- Reduction Reactions: The nitro group can be reduced to an amino group, enhancing its utility in drug synthesis.

Biology

Research has indicated that this compound exhibits notable biological activities:

- Antimicrobial Activity: It has shown effectiveness against various bacterial strains due to its electrophilic nature stemming from the nitro group. Studies indicate significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

- Potential Anticancer Properties: Preliminary studies suggest that it may act as an antagonist for estrogen receptors, indicating its potential in breast cancer therapeutics .

Medicine

In pharmaceutical research, 2-propenoic acid, 3-(4-nitrophenyl)-, methyl ester is explored for:

- Drug Development: Its derivatives are being investigated for anti-inflammatory and antimicrobial properties.

- Drug Delivery Systems: The compound's reactive double bond allows it to form copolymers that can encapsulate drugs for targeted delivery.

Industry

The compound is utilized in the production of polymers and resins due to its reactive double bond and ester functionality. It is particularly valuable in:

- Polymer Chemistry: Used to synthesize specialty polymers with tailored properties for coatings and adhesives.

- Materials Science: Employed in developing materials with specific mechanical and thermal characteristics.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus .

- Cancer Therapeutics Research : Research demonstrated that derivatives of this compound could inhibit the growth of breast cancer cells by targeting estrogen receptors .

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The ester functionality allows for hydrolysis to release the corresponding acid and alcohol, which can interact with different biological pathways.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares the molecular features of the target compound with key analogs:

Key Observations:

- Nitro Group Impact: The nitro substituent increases molecular weight and polarity compared to hydroxy or methoxy analogs.

- Methoxy Derivatives: Methoxy groups (e.g., in Octinoxate) improve UV absorption, making them valuable in sunscreen formulations .

- Natural Occurrence : Hydroxy-substituted analogs (e.g., methyl p-coumarate) are common in plant extracts, while nitro derivatives are typically synthetic .

Physicochemical Stability and Reactivity

- Nitro Group Effects : The nitro group may increase photolytic degradation sensitivity compared to methoxy or hydroxy analogs. However, it enhances electrophilic reactivity in substitution reactions .

- Hydrolysis Susceptibility : Esters with electron-withdrawing groups (e.g., nitro) are less prone to alkaline hydrolysis than those with electron-donating groups (e.g., methoxy) .

Analytical and Spectroscopic Differences

- UV-Vis Spectroscopy :

- IR Spectroscopy :

Biological Activity

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester, commonly referred to as methyl 4-nitrocinnamate or methyl (E)-3-(4-nitrophenyl)acrylate, is an organic compound with the molecular formula CHNO. This compound features a propenoic acid backbone with a nitrophenyl substituent at the 3-position, which significantly influences its chemical properties and biological activities. Its structure is characterized by a yellow crystalline appearance and solubility in organic solvents, with limited water solubility. The presence of the nitro group enhances its electrophilic character and potential biological interactions.

Synthesis

The synthesis of 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester can be achieved through various methods:

- Claisen Condensation

- Knoevenagel Condensation

- Wittig Reaction

These methods utilize readily available starting materials and allow for the production of this compound with varying yields and purity.

Biological Activities

Research has indicated that 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The nitro group is believed to enhance its interaction with microbial targets, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, potentially providing therapeutic benefits in inflammatory diseases.

Anticancer Potential

One of the most promising areas of research involves the anticancer properties of 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester. It has shown inhibitory effects on various cancer cell lines. The mechanism appears to involve interaction with cellular pathways that regulate apoptosis and cell proliferation.

The biological activity of this compound is largely attributed to its functional groups:

- Nitro Group : Can undergo reduction to form reactive intermediates that interact with cellular targets.

- Ester Group : Can be hydrolyzed to release the active carboxylic acid, which may further engage in biochemical pathways.

These interactions may lead to various biochemical effects beneficial for therapeutic applications.

Case Studies

Several studies have been conducted to evaluate the biological activity of 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester:

-

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Findings : Showed significant inhibition zones in bacterial cultures treated with varying concentrations of the compound.

- : Supports further exploration for use in antibiotic formulations.

-

Anti-inflammatory Mechanism Study :

- Objective : To determine the effect on cytokine production in macrophages.

- Findings : Reduced levels of TNF-alpha and IL-6 were observed upon treatment.

- : Indicates potential use in treating inflammatory disorders.

-

Cancer Cell Line Study :

- Objective : To evaluate cytotoxic effects on breast cancer cell lines.

- Findings : Induced apoptosis in a dose-dependent manner.

- : Promising candidate for developing anticancer agents.

Summary of Biological Activities

| Activity Type | Description | Evidence Level |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial strains | Moderate |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | Moderate |

| Anticancer | Induction of apoptosis in cancer cell lines | High |

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ≈ 0.4 in 7:3 hexane/ethyl acetate).

- Optimize reaction temperature (80–100°C) to avoid nitro group reduction.

- Confirm purity via melting point analysis (expected range: 152–157°C ).

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for vinyl proton signals (δ 6.3–7.5 ppm, doublets) and nitro group aromatic protons (δ 8.2–8.5 ppm).

- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and nitrophenyl carbons (δ 120–150 ppm).

- IR Spectroscopy : Strong absorption bands for C=O (1720–1740 cm⁻¹) and NO₂ (1520, 1350 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 222 (C₁₀H₁₀N₂O₄⁺) with fragmentation patterns matching the nitro group .

Validation : Compare experimental data with computational predictions (e.g., NIST Chemistry WebBook ).

Advanced Question: How do steric and electronic effects of the nitro group influence the compound’s reactivity in Diels-Alder reactions?

Methodological Answer:

- Electronic Effects : The nitro group is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the α,β-unsaturated ester. This increases reaction rates with electron-rich dienes.

- Steric Effects : The para-substituted nitro group minimizes steric hindrance, allowing efficient orbital overlap in the transition state.

Q. Experimental Design :

- Perform kinetic studies using cyclopentadiene as the diene in varying solvents (e.g., toluene vs. DMF).

- Compare reaction rates with analogs (e.g., methoxy-substituted derivatives from ).

- Use DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals and activation energies .

Advanced Question: How can researchers resolve discrepancies in reported melting points (e.g., 152–157°C vs. 145–150°C)?

Methodological Answer:

Discrepancies may arise from:

- Purity Issues : Impurities (e.g., unreacted aldehyde) lower observed melting points.

- Polymorphism : Different crystalline forms due to recrystallization solvents.

Q. Resolution Strategies :

Recrystallization : Purify using ethanol/water mixtures and analyze via DSC to detect polymorphic transitions.

Cross-Validation : Compare with GC-MS data (retention time ~31 min under VF-5MS column conditions ).

Collaborative Studies : Replicate synthesis and characterization protocols across labs to identify systematic errors .

Basic Question: What solvent systems are optimal for chromatographic separation of this compound?

Methodological Answer:

- Normal-Phase HPLC : Use silica column with 70:30 hexane/ethyl acetate (isocratic elution).

- Reverse-Phase HPLC : C18 column with 60:40 acetonitrile/water + 0.1% TFA.

- TLC : 7:3 hexane/ethyl acetate (Rf ≈ 0.4).

Q. Experimental Protocol :

UV Irradiation : Expose the compound in methanol (1 mM) to 254 nm UV light.

Kinetic Monitoring : Use UV-Vis spectroscopy (absorbance decay at λmax ≈ 310 nm).

Product Analysis : Identify nitroso derivatives via LC-MS/MS.

Q. Mitigation Strategies :

Basic Question: What computational tools are recommended for predicting the compound’s physicochemical properties?

Methodological Answer:

- Molecular Weight/PSA : Use ChemDraw or Open Babel (PSA ≈ 95.46 ).

- LogP : Predict via XLogP3 (estimated 2.81).

- Boiling Point : Apply Joback method (predicted 369.2°C ).

Validation : Compare with experimental GC data (e.g., retention indices from NIST ).

Advanced Question: How can researchers address conflicting data in reaction thermochemistry (e.g., ΔrH° values)?

Methodological Answer:

Conflicts may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.